molecular formula C18H11F3N6O2 B2896389 N-(quinolin-8-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396676-77-9

N-(quinolin-8-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

Cat. No. B2896389
CAS RN: 1396676-77-9
M. Wt: 400.321
InChI Key: LFROQDYTLXJKLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(quinolin-8-yl)benzamides are a class of compounds that have been studied for various chemical reactions . They have a quinoline ring, which is a heterocyclic aromatic organic compound. It’s important to note that the specific compound you asked about has additional groups attached to it, which could significantly alter its properties and reactivity .


Synthesis Analysis

The synthesis of N-(quinolin-8-yl)benzamides has been described in the literature. For example, a ruthenium (II) catalyzed remote C-5 alkylation of the quinoline ring of N-(quinolin-8-yl)benzamides with alkyl bromides via C–H bond activation has been reported . Another method involves a highly selective remote C (sp3)–H acetonation of N-(quinolin-8-yl)amide scaffolds at the C5-position under microwave irradiation .


Molecular Structure Analysis

The molecular structure of N-(quinolin-8-yl)benzamides involves a quinoline ring attached to a benzamide group. The specific compound you asked about would also have a 2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide group attached .


Chemical Reactions Analysis

N-(quinolin-8-yl)benzamides have been used in various chemical reactions. For instance, they have been alkylated via a ruthenium (II) catalyzed C–H bond activation . They have also been acetonated via a microwave-accelerated cross-dehydrogenative-coupling (CDC) under metal-free conditions .

Scientific Research Applications

Organic Synthesis

The compound is utilized in organic synthesis, particularly in the remote alkylation of benzamides via ruthenium(II)-catalyzed C–H bond activation . This process allows for the modification of the quinoline ring, providing a pathway to synthesize various substituted benzamides. The ability to perform remote C-5 alkylation is significant as it expands the toolkit for organic chemists to design and synthesize complex molecules with potential pharmacological activities.

Mechanism of Action

The mechanism of action of N-(quinolin-8-yl)benzamides in chemical reactions often involves the activation of a C–H bond. For example, in the ruthenium (II) catalyzed alkylation, the aromatic C–H bond is activated . In the microwave-accelerated CDC, a remote C (sp3)–H bond is acetonated .

properties

IUPAC Name

N-quinolin-8-yl-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N6O2/c19-18(20,21)29-13-8-6-12(7-9-13)27-25-16(24-26-27)17(28)23-14-5-1-3-11-4-2-10-22-15(11)14/h1-10H,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFROQDYTLXJKLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)OC(F)(F)F)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(quinolin-8-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

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